Nadifloxacin isomer 2
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Overview
Description
Nadifloxacin isomer 2 is a stereoisomer of nadifloxacin, a topical fluoroquinolone antibiotic primarily used for the treatment of acne vulgaris and bacterial skin infections . This compound belongs to the class of quinoline carboxylic acids and exhibits potent antibacterial activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nadifloxacin isomer 2 involves multiple steps, starting from the bromination of 3,4-difluoroacetanilide to produce 2-bromo-4,5-difluoroacetanilide . This intermediate undergoes further reactions, including cyclization and fluorination, to yield the final product . The reaction conditions typically involve the use of brominating agents such as sodium bromate or sodium bisulfite .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize impurities and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nadifloxacin isomer 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine, chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Nadifloxacin isomer 2 has several scientific research applications:
Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Applied in the development of topical treatments for acne and other skin infections.
Mechanism of Action
Nadifloxacin isomer 2 exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents bacterial multiplication and leads to the eradication of the infection . Additionally, nadifloxacin has sebostatic and anti-inflammatory properties, contributing to its therapeutic effects in acne treatment .
Comparison with Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: Widely used fluoroquinolone with broader antibacterial coverage.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: Nadifloxacin isomer 2 is unique due to its specific stereochemistry, which influences its antibacterial potency and spectrum of activity. Unlike some other fluoroquinolones, this compound shows potent activity against MRSA and does not exhibit cross-resistance with other fluoroquinolones .
Properties
CAS No. |
130539-72-9 |
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Molecular Formula |
C19H17FN2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |
InChI Key |
WKEGKVZMFNTXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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